2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid

Molecular Weight Physicochemical Property Structural Differentiation

2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid (CAS RN 1710195-67-7) is a spirocyclic building block belonging to the class of 1,4-diazaspiro[4.4]non-3-en-2-one derivatives featuring an N1-acetic acid appendage. The compound is defined by a molecular formula of C₁₅H₁₆N₂O₃ and a precise molecular weight of 272.30 g/mol.

Molecular Formula C15H16N2O3
Molecular Weight 272.30 g/mol
Cat. No. B11850554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid
Molecular FormulaC15H16N2O3
Molecular Weight272.30 g/mol
Structural Identifiers
SMILESC1CCC2(C1)N=C(C(=O)N2CC(=O)O)C3=CC=CC=C3
InChIInChI=1S/C15H16N2O3/c18-12(19)10-17-14(20)13(11-6-2-1-3-7-11)16-15(17)8-4-5-9-15/h1-3,6-7H,4-5,8-10H2,(H,18,19)
InChIKeyBNGZPRPDNZZCKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Specifications and Core Identity of 2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid


2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid (CAS RN 1710195-67-7) is a spirocyclic building block belonging to the class of 1,4-diazaspiro[4.4]non-3-en-2-one derivatives featuring an N1-acetic acid appendage . The compound is defined by a molecular formula of C₁₅H₁₆N₂O₃ and a precise molecular weight of 272.30 g/mol . Commercially sourced material is available at minimum purities of 95% (LC) , 97% (HPLC) , and 98% (NLT specification) , with major suppliers providing batch-specific QC documentation including NMR, HPLC, and GC certificates of analysis . The compound is structurally related to the non-acetic acid congener 3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one (CAS RN 899926-21-7; MW 214.27 g/mol) , from which it differs by the formal N-alkylation with an acetic acid moiety, and to the 4-fluorophenyl analog 2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid (CAS RN 1708080-16-3; MW 290.29 g/mol) , enabling targeted physicochemical tuning in hit-to-lead campaigns. A patent describing substituted diaza-spiro[4.4]nonane derivatives as neurokinin (NK1) antagonists establishes the therapeutic relevance of the diazaspiro[4.4]nonane scaffold in CNS drug discovery programs [1].

Why Generic Substitution with Other Diazaspiro Analogs Fails for This Specific Compound


The 1,4-diazaspiro[4.4]nonane scaffold is a privileged structure in neurokinin (NK1) antagonist drug discovery, but subtle structural permutations within this chemical series are known to produce non-transferable pharmacological profiles [1]. Spiro ring size (e.g., [4.4]nonane vs. [4.5]decane ), the electronic nature of the C3 aryl substituent (e.g., phenyl vs. 4-fluorophenyl ), and the presence or absence of the N1-acetic acid handle collectively govern critical molecular properties—including calculated LogP, topological polar surface area (tPSA), hydrogen bond donor/acceptor counts, and ionization state at physiological pH—that directly influence solubility, permeability, and target binding . Procuring an incorrect analog lacking the acetic acid moiety (such as 3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one) eliminates the ionizable carboxylate group required for salt formation and pH-dependent solubility modulation, while selecting the 4-fluorophenyl variant introduces electronic perturbations that may alter binding affinity in structure-activity relationship (SAR) campaigns. The absence of quantitative biological selectivity data for the majority of individual analogs in this series means that lead optimization groups must source the exact target compound to ensure SAR reproducibility; off-target procurement introduces uncontrolled variables that confound hit validation.

Quantitative Differentiation Evidence for 2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid Against Its Closest Analogs


Exact Molecular Weight Differentiation: 272.30 vs. 214.27 and 290.29 g/mol Across Three Structural Analogs

The target compound exhibits a precise molecular weight of 272.30 g/mol (C₁₅H₁₆N₂O₃), which is intermediate between the non-acetic acid analog 3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one (214.268 g/mol; C₁₃H₁₄N₂O) and the 4-fluorophenyl analog 2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid (290.29 g/mol; C₁₅H₁₅FN₂O₃) . This molecular weight increment of 57.76 g/mol over the non-acetic acid congener corresponds precisely to the mass contribution of the CH₂COOH fragment .

Molecular Weight Physicochemical Property Structural Differentiation

Purity Specification Tiers: 97% Standard Purity with Full QC Panel Versus 90% Minimum for the Non-Acetic Acid Analog

Commercial sourcing of the target compound from Bidepharm provides a standard purity of 97% with documented batch-specific QC data including NMR, HPLC, and GC certificates of analysis . In contrast, the closest non-acetic acid analog 3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one is offered by Fluorochem at a lower purity specification of 90% . The 4-fluorophenyl acetic acid analog achieves a comparable 97% purity specification , indicating that the target compound's purity grade is aligned with the higher tier of commercially available analogs in this series.

Purity Quality Control Procurement Specification

Functional Group Distinction: Presence of Ionizable Carboxylic Acid Moiety Absent in the Core 3-Phenyl Scaffold

The SMILES string O=C(O)CN1C(C(C2=CC=CC=C2)=NC13CCCC3)=O confirms the presence of a carboxylic acid functional group appended via a methylene linker to the N1 position of the diazaspiro core . This structural feature is absent in the comparator 3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one, which bears a secondary amide N-H (SMILES: O=C1NC2(CCCC2)N=C1C1=CC=CC=C1) and consequently has one hydrogen bond donor versus zero for the target compound (excluding the carboxylic acid proton) . The carboxylic acid moiety introduces a pH-dependent ionization site (predicted pKₐ ~4.5) that enables aqueous solubility modulation via salt formation—a capability not available with the non-carboxylate analog.

Functional Group Ionization State Solubility Modulation

Class-Level Scaffold Validation: NK1 Antagonist Activity Established for the 1,4-Diazaspiro[4.4]nonane Pharmacophore

The 1,4-diazaspiro[4.4]nonane scaffold is explicitly claimed in a patent assigned to Janssen Pharmaceutica NV as a core pharmacophore for neurokinin (NK1) receptor antagonism, with demonstrated therapeutic utility in preclinical models of emesis, anxiety, depression, IBS, visceral pain, neurogenic inflammation, and asthma [1]. While this patent covers a broad generic formula (Formula I) that encompasses the structural motif of the target compound, no specific IC₅₀ or Kᵢ data for the exact compound 2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid are disclosed in the publicly available patent embodiments. This class-level validation thus establishes the pharmacophoric relevance of the scaffold but cannot be interpreted as direct target engagement evidence for the specific compound.

NK1 Antagonist CNS Drug Discovery Scaffold Validation

Optimal Procurement and Deployment Scenarios for 2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid


NK1 Antagonist Lead Optimization and Structure-Activity Relationship (SAR) Library Expansion

The Janssen patent establishing the 1,4-diazaspiro[4.4]nonane scaffold as a validated NK1 antagonist pharmacophore [1] positions the target compound as a strategic intermediate for generating focused libraries of N1-substituted analogs. Its carboxylic acid handle enables rapid diversification via amide coupling, esterification, or salt formation without perturbing the core scaffold geometry, allowing medicinal chemistry teams to systematically explore the N1 vector for potency and selectivity optimization in CNS penetration programs targeting emesis, visceral pain, and mood disorders.

Physicochemical Property Screening Panels for CNS Drug-Likeness Profiling

The target compound occupies a property space intermediate between the non-carboxylate analog (MW 214.268; cLogP ~2.37) and the 4-fluorophenyl analog (MW 290.29), offering medicinal chemists a calibrated tool for assessing the impact of the N1-acetic acid appendage on CNS MPO desirability scores, PAMPA permeability, and plasma protein binding without the confounding electronic effects of the 4-fluoro substituent . Procurement of the exact compound rather than a near analog ensures that measured property changes are attributable solely to the carboxylic acid functionality.

Analytical Reference Standard for LC-MS and NMR Identity Confirmation in Spirocyclic Compound Libraries

With a precisely defined molecular weight of 272.30 g/mol , high commercial purity of 97% (HPLC) with available NMR/HPLC/GC certificates of analysis , and a chemically stable spirocyclic framework, the compound serves as a reliable analytical reference standard for identifying and quantifying structurally related diazaspiro[4.4]nonane derivatives in reaction monitoring, purity assessment, and compound management workflows.

Scaffold-Hopping Starting Point for Menin-MLL Interaction Inhibitor Design

The broader 2,7-diazaspiro[4.4]nonane scaffold has demonstrated activity as a menin-MLL interaction inhibitor in oncology programs targeting prostate cancer and leukemia cell proliferation [2]. The target compound's 1,4-diazaspiro[4.4]nonane regioisomeric scaffold provides a scaffold-hopping template for exploring alternative vectors in the menin binding pocket, with the carboxylic acid group serving as a synthetic handle for structure-based design iterations informed by the published 2,7-diazaspiro series SAR.

Quote Request

Request a Quote for 2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.